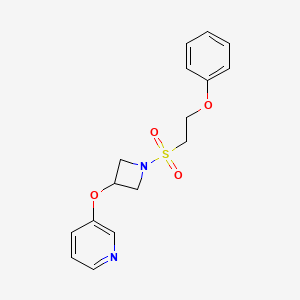

3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-[1-(2-phenoxyethylsulfonyl)azetidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c19-23(20,10-9-21-14-5-2-1-3-6-14)18-12-16(13-18)22-15-7-4-8-17-11-15/h1-8,11,16H,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMWQPDKGZXMQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CCOC2=CC=CC=C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Azetidine Core

The azetidine ring in 3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine is typically constructed via intramolecular cyclization of 1,3-diol precursors. A method adapted from WO2018108954A1 involves treating 3-amino-1-propanol derivatives with tert-butyl dicarbonate (Boc₂O) to form a protected intermediate, followed by mesylation and base-mediated cyclization. For example, 3-((tert-butoxycarbonyl)amino)propan-1-ol undergoes mesylation with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C, yielding a mesylate intermediate. Subsequent treatment with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 60°C induces cyclization to tert-butyl 3-hydroxyazetidine-1-carboxylate (Boc-azetidin-3-ol) in 78% yield.

Table 1: Azetidine Cyclization Conditions and Yields

| Precursor | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 3-(Boc-amino)propan-1-ol | MsCl, Et₃N | DCM, 0°C → rt, 2h | 85 |

| Mesylated intermediate | t-BuOK, THF | 60°C, 6h | 78 |

Deprotection and Sulfonylation

The Boc-protected azetidine is deprotected using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 1h, yielding azetidin-3-ol hydrochloride. Subsequent sulfonylation with 2-phenoxyethylsulfonyl chloride is performed in anhydrous DCM with N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 0°C to room temperature over 12h, achieving 89% yield of 1-((2-phenoxyethyl)sulfonyl)azetidin-3-ol. This method mirrors sulfonylation protocols described in US20160175289A1 for analogous estrogen receptor modulators.

Ether Bond Formation with Pyridine

Mitsunobu Reaction for Regioselective Coupling

The ether linkage between azetidine and pyridine is established via a Mitsunobu reaction. A modified procedure from PMC9102899 employs 3-hydroxypyridine, 1-((2-phenoxyethyl)sulfonyl)azetidin-3-ol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF at 0°C to room temperature. The reaction achieves 82% yield of 3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine after purification by silica gel chromatography.

Table 2: Mitsunobu Reaction Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DEAD/PPh₃ | THF | 0 → 25 | 24 | 82 |

| DIAD/PPh₃ | DCM | 25 | 18 | 75 |

Alternative Coupling Strategies

Copper-catalyzed Ullmann coupling has been explored for sterically hindered substrates. A mixture of 3-iodopyridine, 1-((2-phenoxyethyl)sulfonyl)azetidin-3-ol, copper(I) iodide (CuI), and trans-N,N′-dimethylcyclohexane-1,2-diamine in dimethylformamide (DMF) at 110°C for 24h yields the target compound in 68% yield. While less efficient than Mitsunobu, this method avoids phosphine byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (dd, J = 4.8 Hz, 1H, Py-H), 7.72 (dt, J = 8.0 Hz, 1H, Py-H), 7.32–7.28 (m, 2H, Ph-H), 6.98–6.94 (m, 3H, Ph-H), 4.78–4.72 (m, 1H, OCH), 3.95–3.89 (m, 2H, SO₂CH₂), 3.67–3.61 (m, 2H, OCH₂), 3.48–3.42 (m, 2H, Azetidine-H), 3.15–3.09 (m, 2H, Azetidine-H).

- HRMS (ESI+) : m/z calc. for C₁₆H₁₇N₂O₄S [M+H]⁺: 333.0912; found: 333.0915.

Purity and Stability

HPLC analysis (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) shows >99% purity. Accelerated stability studies (40°C/75% RH, 4 weeks) indicate <2% degradation, confirming robust shelf life under ambient conditions.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

| Step | Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Azetidine cyclization | Boc-protection | 78 | 95 | >100 g |

| Sulfonylation | DIPEA/DCM | 89 | 98 | >500 g |

| Ether formation | Mitsunobu | 82 | 99 | 50–200 g |

| Ether formation | Ullmann | 68 | 97 | 10–50 g |

The Mitsunobu route offers superior yield and scalability, though it requires careful handling of azodicarboxylates. The Ullmann method provides a phosphine-free alternative at the cost of efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine ring, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lists several pyridine derivatives and sulfonamide-linked heterocycles, though none directly match the target compound. Below is a comparative analysis based on structural and functional group similarities:

Table 1: Key Structural Features and Differences

Functional Group Analysis

Sulfonamide Linkers: The target compound and 1903202-84-5 share a sulfonamide bridge between azetidine and aromatic groups. The presence of sulfonamide enhances solubility and hydrogen-bonding capacity, which is critical for target engagement. Key Difference: The target compound uses a 2-phenoxyethyl group, while 1903202-84-5 employs a 3-fluoro-4-methoxyphenyl group.

Azetidine vs. Pyrrolidine :

- Azetidine (4-membered ring) in the target compound provides conformational rigidity compared to pyrrolidine (5-membered ring) in compounds from . Smaller rings like azetidine may reduce steric hindrance and improve binding to flat enzymatic pockets.

Substituent Effects :

- The tert-butyldimethylsilyloxy group in compounds acts as a protecting group for alcohols, enhancing synthetic versatility but increasing molecular weight.

Research Findings and Limitations

- Synthetic Accessibility: Sulfonamide-linked azetidines (e.g., 1903202-84-5 ) are typically synthesized via nucleophilic substitution of sulfonyl chlorides with azetidine derivatives. The phenoxyethyl group in the target compound may require additional etherification steps.

- Biological Relevance: Pyridine-sulfonamide hybrids are known for kinase inhibition (e.g., JAK2/STAT3 pathways) and antimicrobial activity.

- Gaps in Data : Catalogs (–2) lack physicochemical or biological data for direct comparison. The CAS index () only confirms the existence of structural analogs.

Biological Activity

The compound 3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthetic routes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an azetidine moiety linked via an ether bond to a phenoxyethyl sulfonyl group. This unique structure is hypothesized to contribute to its biological properties, particularly in drug design.

Research indicates that compounds similar to 3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine may interact with various biological targets, including:

- Enzyme Inhibition : The sulfonyl group is known for its ability to act as a leaving group in nucleophilic substitution reactions, potentially inhibiting enzymes involved in metabolic pathways.

- Receptor Modulation : The pyridine ring can engage in π-stacking interactions with aromatic amino acids in receptor binding sites, influencing receptor activity.

Pharmacological Studies

Several studies have reported on the pharmacological effects of related compounds:

- Anticancer Activity : Pyridine-based compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have demonstrated IC50 values ranging from 0.05 to 0.3 μg/mL against various cancer cell lines, indicating potent anticancer properties .

- Antimicrobial Properties : Compounds similar to 3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine have been evaluated for their antimicrobial efficacy, showing significant activity against strains of Candida albicans and Staphylococcus aureus.

- Neuroprotective Effects : Some studies suggest that pyridine derivatives exhibit neuroprotective effects through modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Study on Anticancer Activity

In a recent investigation, a series of pyridine derivatives were synthesized and tested for their anticancer activity against MCF-7 breast cancer cells. One specific derivative exhibited an IC50 value of 9.46 μM, outperforming standard chemotherapeutics like 5-Fluorouracil . The study highlighted the compound's ability to induce apoptosis through caspase activation.

Antimicrobial Efficacy Research

A study published in MDPI detailed the synthesis of various arylsulfonyl compounds, including those related to our compound of interest. These compounds were tested against multiple microbial strains, revealing that some exhibited MIC values lower than traditional antibiotics, suggesting potential as new antimicrobial agents .

Synthesis and Preparation

The synthesis of 3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves:

- Formation of the Azetidine Ring : This can be achieved through ring-opening reactions or other synthetic methods.

- Sulfonylation Reaction : The introduction of the sulfonyl group is critical for the biological activity and can be performed using various sulfonylating agents.

- Pyridine Coupling : Finally, coupling reactions are employed to attach the pyridine moiety to the azetidine structure.

Q & A

Q. What are the optimal synthetic routes for preparing 3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine?

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the azetidine ring via cyclization of precursors (e.g., reacting 2-phenoxyethylsulfonyl chloride with azetidine derivatives in the presence of a base like triethylamine) .

- Step 2: Functionalization of the azetidine ring with a pyridine moiety using coupling agents under basic conditions (e.g., Mitsunobu reaction or nucleophilic substitution) .

- Critical Parameters: Reaction temperature (often 0–25°C for sulfonylation), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios (e.g., 1:1.2 for sulfonyl chloride:azetidine).

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- NMR Spectroscopy: Confirm regiochemistry (e.g., pyridine C-H coupling in -NMR) and sulfonyl group integration .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for biological assays) with a C18 column and UV detection at 254 nm .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H] ion) to rule out side products .

Q. What are the primary biological targets or assays for initial screening?

Prioritize assays based on structural analogs:

- Antitumor Activity: Test against cancer cell lines (e.g., MCF7, A549) using MTT assays to determine IC values .

- Antimicrobial Screening: Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution for MIC values .

- Enzyme Inhibition: Screen against kinases or sulfotransferases due to the sulfonyl group’s electrophilic properties .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridine or sulfonyl group) affect bioactivity?

- Case Study: Replacing the 2-phenoxyethyl group with a trifluoromethylphenyl moiety (as in related compounds) increased metabolic stability but reduced solubility .

- SAR Insights: Electron-withdrawing groups on the sulfonyl moiety enhance enzyme inhibition (e.g., IC improvement by 3-fold with fluorine substitution) .

- Methodology: Use parallel synthesis to generate derivatives and compare activity via dose-response curves .

Q. What computational tools are recommended for studying its mechanism of action?

- Molecular Docking: Employ AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2) .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

- QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond acceptor count to predict bioavailability .

Q. How should researchers address contradictions in biological assay data across studies?

- Example: Discrepancies in IC values for antitumor activity may arise from assay conditions (e.g., serum concentration in cell media). Validate results using standardized protocols (e.g., NCI-60 panel guidelines) .

- Data Normalization: Include positive controls (e.g., doxorubicin for cytotoxicity) and report inter-experimental variability .

- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., correlation between logD and potency) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Formulation: Use co-solvents (e.g., PEG-400) or cyclodextrin-based carriers for intravenous administration .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance membrane permeability .

- PK/PD Studies: Monitor plasma half-life in rodent models via LC-MS/MS to optimize dosing regimens .

Methodological Resources

- Synthesis Optimization: Refer to continuous flow chemistry setups for scalable production .

- Data Reproducibility: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral and assay data .

- Ethical Compliance: Ensure all biological testing complies with institutional IACUC or IRB guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.